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Compound of Interest

Compound Name: Saxagliptin

Cat. No.: B1141280

Introduction

Saxagliptin is a potent, selective, and reversible inhibitor of the dipeptidyl peptidase-4 (DPP-4)
enzyme, developed for the treatment of type 2 diabetes mellitus (T2DM).[1][2] By preventing
the degradation of incretin hormones, saxagliptin enhances glucose-dependent insulin
secretion and suppresses glucagon production, thereby improving glycemic control.[3][4] This
technical guide provides an in-depth overview of the preclinical pharmacology and toxicology
profile of saxagliptin, summarizing key data from in vitro and in vivo studies conducted in
various animal models. The information is intended for researchers, scientists, and
professionals involved in drug development and diabetes research.

Preclinical Pharmacology

The primary pharmacological action of saxagliptin is the competitive and reversible inhibition
of the DPP-4 enzyme.[2] This enzyme is responsible for the rapid inactivation of incretin
hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic
polypeptide (GIP).[3]

Mechanism of Action

Following food intake, GLP-1 and GIP are released from the gut and stimulate insulin secretion
from pancreatic [3-cells in a glucose-dependent manner.[5] DPP-4 rapidly degrades these

incretins, limiting their physiological effect.[5] Saxagliptin forms a reversible, histidine-assisted
covalent bond with the S630 hydroxyl group in the active site of the DPP-4 enzyme, preventing
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the breakdown of GLP-1 and GIP.[6] The resulting increased and prolonged activity of these
incretins leads to enhanced insulin release and reduced glucagon secretion from pancreatic o-
cells, which in turn lowers hepatic glucose production and improves overall glycemic control.[3]
[4] This glucose-dependent mechanism minimizes the risk of hypoglycemia.[3]
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Caption: Saxagliptin's DPP-4 Inhibition Pathway.
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Pharmacodynamics

Preclinical studies in animal models of type 2 diabetes, such as Zucker (fa/fa) rats and ob/ob
mice, demonstrated the efficacy of saxagliptin. In these models, oral administration of
saxagliptin led to a dose-dependent improvement in glucose clearance during an oral glucose
tolerance test (0GTT) and a significant elevation in plasma insulin levels.[5] The primary active
metabolite of saxagliptin, BMS-510849 (also known as M2), is also a DPP-4 inhibitor, although
it is approximately two-fold less potent than the parent compound. The prolonged
pharmacodynamic effect of saxagliptin is attributed to the combined action of the parent drug
and its active metabolite, as well as their distribution to the intestine and slow dissociation from
the DPP-4 enzyme.[1]

Table 1: In Vitro DPP-4 Inhibition

Compound Target IC50 / Ki Source

Saxagliptin DPP-4 Ki=0.9 nM [5]

| BMS-510849 (M2) | DPP-4 | ~2x less potent than saxagliptin |[2] |

Pharmacokinetics (ADME)

The pharmacokinetics of saxagliptin were evaluated in rats, dogs, and monkeys.[1]

o Absorption: Saxagliptin is rapidly absorbed following oral administration, with good
bioavailability ranging from 50% to 75% in the animal species tested.[1]

 Distribution: The volume of distribution was greater than the total body water in rats, dogs,
and monkeys (1.3-5.2 L/kg), indicating extravascular tissue distribution.[1] In vitro serum
protein binding was low (<30%) across all species tested, including humans.[1] Higher
concentrations of saxagliptin and its active metabolite M2 were found in the intestine
compared to plasma, which is a proposed major site of action.[1]

o Metabolism: The primary metabolic pathway involves hydroxylation mediated by cytochrome
P450 3A4/5 (CYP3A4/5) to form the active metabolite, BMS-510849 (M2).[1][7]
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o Excretion: Elimination occurs through both metabolism and renal excretion.[1] The plasma
elimination half-life was between 2.1 and 4.4 hours in rats, dogs, and monkeys.[1] Plasma
clearance was notably higher in rats (115 ml/min/kg) compared to dogs (9.3 ml/min/kg) and
monkeys (14.5 ml/min/kg).[1]

Table 2: Summary of Preclinical Pharmacokinetic Parameters of Saxagliptin

Parameter Rat Dog Monkey

Oral Bioavailability

50-75 50-75 50-75
(%)
Plasma Clearance

, 115 9.3 14.5

(mL/min/kg)
Volume of Distribution

1.3-5.2 1.3-5.2 1.3-5.2
(L/kg)
Plasma Half-life (h) 2.1-4.4 2.1-4.4 2.1-4.4
Plasma Protein

<30 <30 <30

Binding (%)

Data compiled from Fura et al., 2009.[1]

Preclinical Toxicology

A comprehensive toxicology program was conducted to evaluate the safety of saxagliptin,
including safety pharmacology, single- and repeated-dose toxicity, genotoxicity, carcinogenicity,
and reproductive and developmental toxicity studies.

Safety Pharmacology

In vitro and in vivo safety pharmacology studies were conducted to assess the effects of
saxagliptin and its active metabolite on the cardiovascular system.[8][9]

« In Vitro: Neither saxagliptin nor its active metabolite affected ligand binding to various
receptors and ion channels, including potassium channels, or the action potential duration.[8]

[9]
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e In Vivo: No adverse effects on the cardiac conduction system, blood pressure, heart rate,
contractility, heart weight, or cardiac histopathology were observed in animal toxicology
studies in rats, dogs, and monkeys.[8][9] No ECG findings were noted in monkeys at
exposures over 100 times the clinical Cmax.[10]

Acute, Subchronic, and Chronic Toxicity

¢ Acute Toxicity: Single-dose oral studies in mice and rats established a maximum non-lethal
dose of 2000 mg/kg, indicating low acute toxicity.[10] In monkeys, the maximum non-lethal
dose was 25 mg/kg.[10]

» Repeated-Dose Toxicity: Toxicity was generally dose-dependent, with no adverse effects
observed at low multiples (< 8-fold) of clinical exposure.[11]

o Monkeys and Dogs: At high exposures, saxagliptin produced cutaneous lesions on the
extremities (paws, tail, scrotum, nose) of cynomolgus monkeys and erosive lesions on the
paws of dogs.[11][12] These findings, which have been observed with other DPP-4
inhibitors, were reversible at lower doses but necrotizing at higher exposures.[11][12]

o Rats: High doses in male rats led to severe brain lesions. Mechanistic studies
demonstrated this was a species- and sex-specific toxicity secondary to the release of
cyanide from the saxagliptin molecule by CYP2C11, an androgen-regulated enzyme
highly expressed in male rats but not in female rats or other species, including humans.
[11]

Table 3: Summary of Repeated-Dose Toxicity Findings
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o NOAEL (No-
. . Key Findings at
Species Duration Observed-Adverse-

High Doses
Effect Level)

Severe brain

. lesions (cyanide- Exposures <8x
Rat (Male) Chronic . L
mediated, male- clinical exposure
specific)
. . Not explicitly stated,
) Erosive lesions on )
Dog Chronic occurred at high
paws
exposures
Cutaneous lesions on )
) - Reversible at 20x
Cynomolgus Monkey Chronic extremities (scabs,

] MRHD exposure
ulcerations)

Data compiled from FDA pharmacology reviews.[11][12]

Genotoxicity

Saxagliptin was evaluated in a standard battery of genotoxicity assays. An early in vitro
clastogenicity assay using human lymphocytes showed a positive result, which was attributed
to degradant impurities that were later reduced in the final commercial manufacturing process.
[11] Subsequent assays with the purified compound were negative. Overall, saxagliptin is
considered non-genotoxic.[11]

Table 4: Summary of Genotoxicity Assay Results
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Assay System Result

Ames Assay (Bacterial

. S. typhimurium, E. coli Negative
Reverse Mutation)
In vivo Rat Micronucleus Assay  Rat bone marrow Negative
In vivo/In vitro Lymphocyte ) ]
Rat peripheral blood Negative
Assay
Oral DNA Repair Assay Male rat hepatocytes Negative

Data compiled from FDA pharmacology review. [3. 10, 15]
Carcinogenicity
Two-year carcinogenicity studies were conducted in CD-1 mice and Sprague Dawley rats.

e Mice: Doses of 50, 250, and 600 mg/kg/day were administered. There was no evidence of
drug-related increases in tumor incidence.[11]

e Rats: Doses of 25, 75, 150, and 300 mg/kg/day were administered. No drug-related tumors
were observed.[11][12]

The studies were deemed adequate, and it was concluded that saxagliptin is not carcinogenic
in rodents.[11]

Table 5: Carcinogenicity Study Doses and Exposure Margins (vs. 5 mg Clinical Dose AUC)

o Active
Saxagliptin .
] Doses Metabolite
Species Exposure Outcome
(mgl/kg/day) Exposure

Margin (x-fold) Margin (x-fold)

Mouse 50, 250, 600 ~20 to 1000x ~15 to 300x Negative

Rat 25, 75, 150, 300 ~50 to 2200x ~3 to 68x Negative

Data compiled from FDA pharmacology review.[11]
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Reproductive and Developmental Toxicity

Saxagliptin was assessed for reproductive and developmental toxicity in rats and rabbits.
» Fertility: No adverse effects on fertility were observed in rats.
o Embryofetal Development:

o Saxagliptin Alone: No teratogenicity was observed in rats or rabbits at doses up to 500
mg/kg and 200 mg/kg, respectively.[11] Findings such as incomplete ossification in rats
occurred only at maternally toxic doses associated with exposures much higher than those
expected clinically.[11]

o Saxagliptin with Metformin: In a study in rats, the combination of saxagliptin (25 mg/kg)
and metformin (200 mg/kg) resulted in fetal malformations (e.g., craniorachischisis, cleft
palate, absent digits).[11] Since neither drug alone showed teratogenicity, this finding was
specific to the combination.[11]

Table 6: Summary of Reproductive and Developmental Toxicity Findings

Study Type Species Doses (Saxagliptin) Key Findings

No teratogenicity;

incomplete
Embryofetal .
Rat Up to 500 mg/kg ossification at
Development .
maternally toxic

doses.
Embryofetal ) o
Rabbit Up to 200 mg/kg No teratogenicity.
Development
Embryofetal . .
25 mg/kg saxagliptin +  Fetal malformations
Development Rat

o 200 mg/kg metformin observed.
(Combination)

Data compiled from FDA pharmacology review.[11]

Experimental Protocols & Visualizations
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Key Experimental Methodologies

 In Vitro DPP-4 Inhibition Assay: The inhibitory activity of saxagliptin on the DPP-4 enzyme
is typically determined using purified enzyme and a fluorogenic substrate like Gly-Pro-7-
amino-4-methylcoumarin (AMC). The enzyme, inhibitor, and substrate are incubated
together, and the rate of fluorescent product formation is measured. The concentration of
inhibitor that produces 50% inhibition (IC50) is then calculated.

e Oral Glucose Tolerance Test (0GTT) in Rodents: After an overnight fast, diabetic animal
models (e.g., Zucker rats) are administered the test compound (saxagliptin) or vehicle via
oral gavage. After a set period (e.g., 60 minutes), a glucose solution is administered orally.[5]
Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes) to
measure plasma glucose and insulin concentrations. The area under the curve (AUC) for
glucose is calculated to assess the improvement in glucose tolerance.[5]

e 2-Year Rodent Carcinogenicity Study: Groups of male and female rodents (e.g., Sprague
Dawley rats) are administered saxagliptin daily via oral gavage for 2 years.[11] Doses are
selected based on results from shorter-term dose-ranging studies.[11] Control groups
receive the vehicle. Animals are monitored for clinical signs, body weight changes, and
survival. At the end of the study, a complete necropsy and histopathological examination of
all tissues are performed to identify any neoplastic lesions.[11]

Click to download full resolution via product page

Caption: Workflow for a 2-Year Carcinogenicity Study.

Preclinical Safety Assessment Framework

The preclinical evaluation of saxagliptin followed a structured approach to identify potential
hazards before human clinical trials. This involved a tiered system of testing, from in vitro
assays to long-term in vivo studies in multiple species, to characterize the full pharmacological
and toxicological profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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